1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine -

1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine

Catalog Number: EVT-3744924
CAS Number:
Molecular Formula: C20H21BrClNO2S
Molecular Weight: 454.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl}-N-ethylpicolinamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []

N-allyl-N-[1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl]picolinamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist with potential applications in preventing HIV-1 infection. []
  • Relevance: This compound also exhibits significant structural similarities to the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. They both share a core structure consisting of a piperidine ring substituted at the 4-position with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group. The difference lies in the substituent attached to the piperidine nitrogen. In this compound, it is an N-allylpicolinamide group, while the target compound has a carbonothioyl group.

N-allyl-N-{1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl}-4-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []
  • Relevance: This compound and the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine, are structurally very similar. They share a common scaffold featuring a piperidine ring substituted at the 4-position with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group. The only structural difference lies in the substituent attached to the nitrogen of the piperidine ring. In this related compound, the substituent is an N-allyl-4-chlorobenzamide group, while the target compound has a carbonothioyl group.

N-allyl-N-[1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl]benzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist, potentially useful for preventing HIV-1 infection. []
  • Relevance: This compound shares a strikingly similar structure with the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. Both compounds have a central piperidine ring substituted at the 4-position with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group. They only differ in the substituent on the piperidine nitrogen, which is N-allylbenzamide in this compound and carbonothioyl in the target compound.

N-allyl-2-chloro-N-[1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl]benzamide

  • Compound Description: This compound is a non-peptide CCR5 antagonist, demonstrating an IC50 of (5.35 ± 0.3) nmol/L in GTPγS activity assays. []
  • Relevance: This compound shares a remarkably similar structure with the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. Both compounds feature a central piperidine ring with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl substituent at the 4-position. The key difference lies in the substituent attached to the piperidine nitrogen. In this compound, the substituent is an N-allyl-2-chlorobenzamide group, while in the target compound, it is a carbonothioyl group.

N-[1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl]-N-propylbenzamide

  • Compound Description: This benzamide derivative acts as a non-peptide CCR5 antagonist. []
  • Relevance: This compound is structurally very similar to the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. They share a core structure with a piperidine ring substituted at the 4-position with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group. The only variation lies in the substituent attached to the piperidine nitrogen. This related compound features an N-propylbenzamide group, while the target compound possesses a carbonothioyl group.

4-methyl-N-{1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl}-N-ethylbenzenesulfonamide

  • Compound Description: This methylbenzenesulfonamide derivative shows potential as a candidate compound for drug development. []
  • Relevance: This compound bears a strong structural resemblance to the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. They both contain a piperidine ring with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group at the 4-position. The distinction arises from the substituent attached to the nitrogen of the piperidine ring. In this compound, it's a 4-methyl-N-ethylbenzenesulfonamide group, while in the target compound, it's a carbonothioyl group.

N-allyl-N-{1-[3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl]piperidin-4-yl}-3-chlorobenzamide

  • Compound Description: This compound represents a novel non-peptide CCR5 antagonist. []
  • Relevance: This compound displays significant structural similarity to the target compound, 1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine. Both share a common framework of a piperidine ring substituted at the 4-position with a 3-bromo-4-(4-chlorobenzyloxy)-5-methoxybenzyl group. The difference lies in the substituent on the piperidine nitrogen, which is an N-allyl-3-chlorobenzamide group in this related compound and a carbonothioyl group in the target compound.

Properties

Product Name

1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine

IUPAC Name

[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-piperidin-1-ylmethanethione

Molecular Formula

C20H21BrClNO2S

Molecular Weight

454.8 g/mol

InChI

InChI=1S/C20H21BrClNO2S/c1-24-18-12-15(20(26)23-9-5-2-6-10-23)11-16(21)19(18)25-13-14-7-3-4-8-17(14)22/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3

InChI Key

QFEROSBSLNEXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.